4-(2-Bromoethyl)morpholine hydrochloride
Overview
Description
4-(2-Bromoethyl)morpholine hydrochloride is an organic compound with the molecular formula C6H13BrClNO and a molecular weight of 230.53 g/mol. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-(2-Bromoethyl)morpholine hydrochloride typically involves the reaction of 2-chloroethyl bromide with morpholine in an appropriate solvent . The reaction conditions include maintaining a suitable temperature and reaction time to ensure the formation of the desired product. The process also involves drying and removing impurities to achieve high purity .
Chemical Reactions Analysis
4-(2-Bromoethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. .
Scientific Research Applications
4-(2-Bromoethyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)morpholine hydrochloride involves its interaction with molecular targets and pathways. It can act as an alkylating agent, modifying specific molecules and affecting their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-Bromoethyl)morpholine hydrochloride can be compared with other similar compounds, such as:
2-(4-Morpholine)ethyl bromide: Similar in structure but differs in the presence of the hydrochloride group.
N-Formylmorpholine: Another morpholine derivative with different functional groups and applications.
Morpholine: The parent compound with a simpler structure and broader range of uses .
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
4-(2-bromoethyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGPSNHSULUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCBr.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513866 | |
Record name | 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-06-2 | |
Record name | 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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